4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Bioconjugation Chemical Biology Protein Engineering

Researchers requiring a stable yet reactive triazole handle for SAR libraries often face inconsistent reactivity from bromomethyl analogs. 4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole (CAS 1251329-08-4) resolves this with balanced electrophilicity. Its chloromethyl group enables controlled nucleophilic displacement by amines, thiols, or azides without the instability of bromo/iodo analogs. The N1-cyclopropylmethyl substituent enhances metabolic stability and modulates lipophilicity (XLogP3-AA: 0.8) for downstream bioactivity. Validated for cysteine bioconjugation with ~80% conversion in <3h. Supplied at 95% purity with full QC documentation. Ideal for medicinal chemistry, chemical biology probe construction, and click-chemistry scaffold diversification.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13236129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(N=N2)CCl
InChIInChI=1S/C7H10ClN3/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4H2
InChIKeyRAIVSACNHDOSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole Overview


4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole (CAS 1251329-08-4) is a 1,4-disubstituted 1,2,3-triazole heterocycle with a molecular weight of 171.63 g/mol and the formula C7H10ClN3 . It is commercially available as a research-grade building block from multiple suppliers at standard purities of 95% . The compound features a reactive chloromethyl handle at the 4-position and a cyclopropylmethyl substituent at N1, making it a versatile intermediate for nucleophilic substitution, bioconjugation, and the construction of more complex triazole-containing scaffolds [1].

4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole vs. Analogs


Superficially similar 1,2,3-triazole analogs cannot be interchanged without compromising reaction outcomes. The balance of reactivity, solubility, and synthetic accessibility is finely tuned by the specific halide and N1-substituent. The chloromethyl group offers a unique reactivity profile for nucleophilic substitution that is distinct from the more labile (and often less stable) bromomethyl or iodomethyl analogs, as well as the unreactive hydroxymethyl derivative. Critically, the N1-cyclopropylmethyl group modulates the overall lipophilicity and potential for downstream biological activity compared to simple alkyl or aryl N1-substituents. The evidence below quantifies these differences and establishes the specific scientific value of this precise compound [1].

4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole Selection Evidence


Protein Alkylation Reactivity Profile

In a direct head-to-head kinetic comparison for cysteine alkylation, a representative chloromethyl-triazole (3b) achieved ~80% conversion in under 3 hours. This rate was significantly faster than that of methylated chloroethylamines (9a-c), and notably, while the corresponding bromoethylamine (10a) reacted faster, the bromomethyl-triazole analog could not be reliably synthesized due to poor solubility and very low yields [1]. This establishes the chloromethyl-triazole as the optimal balance of reactivity and synthetic practicality.

Bioconjugation Chemical Biology Protein Engineering

Chloromethyl vs. Bromomethyl Synthetic Accessibility

Direct comparative synthesis data from the literature shows that the chloromethyl-triazole motif is readily accessible via chlorination of the corresponding hydroxymethyl-triazole with SOCl2. In contrast, attempts to synthesize the analogous bromomethyl-triazole from the same alcohol using SOBr2 were 'very poor yielding,' and other brominating protocols were 'hindered by the poor solubility of the intermediate hydroxymethyl-triazole in organic solvents' [1]. This represents a class-level inference that the chloromethyl derivative offers a critical advantage in reliable, scalable preparation.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Halide Leaving Group Reactivity

The chloromethyl group on a 1,2,3-triazole is an effective electrophile for SN2 reactions. While specific bond dissociation energies for this exact compound are not reported, the relative reactivity of benzylic/pseudo-benzylic halides is well-established. The chloride is a better leaving group than hydroxide (which is essentially unreactive) but is more stable and selective than bromide or iodide, which can lead to unwanted side reactions or decomposition. The chloromethyl-triazole thus occupies a 'Goldilocks' reactivity niche [1].

Physical Organic Chemistry Nucleophilic Substitution Medicinal Chemistry

Purity and Batch Consistency

Commercial suppliers specify a standard purity of 95% for 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole, with batch-specific quality control data (e.g., NMR, HPLC) available upon request . This level of purity and documentation is essential for reproducible research and process development, providing a baseline that is not guaranteed for less characterized analogs or in-house synthesized material.

Quality Control Chemical Synthesis Reproducibility

4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole Application Scenarios


Cysteine Alkylation for PTM Mimicry

The chloromethyl-triazole motif has been validated for the rapid, site-selective modification of cysteine residues in peptides and proteins to create near-native mimics of acylated lysine side chains [1]. 4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole, with its reactive chloromethyl handle and versatile triazole core, can be further functionalized (e.g., with biotin, fluorophores, or affinity tags) to serve as a building block for chemical biology probes that interrogate PTM function. Its superior reaction kinetics (~80% conversion in <3h) and synthetic accessibility make it a practical choice over less reactive chloroethylamines or synthetically challenging bromo analogs.

Click Chemistry Bioconjugation Building Block

The 1,2,3-triazole core is a product of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction. 4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a valuable intermediate for synthesizing more complex clickable probes or for use as a stable, functionalized scaffold in materials science. The chloromethyl group can be easily substituted with a wide range of nucleophiles (amines, thiols, azides) to introduce desired functionality, while the cyclopropylmethyl group may impart favorable physicochemical properties (e.g., metabolic stability, lipophilicity) for biological applications [1].

Precursor for Bioactive Heterocycle Synthesis

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting antifungal, antibacterial, and anticancer activities. 4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole serves as a key intermediate for the synthesis of more elaborate, potentially bioactive triazole-containing molecules. Its specific substitution pattern (N1-cyclopropylmethyl, C4-chloromethyl) offers a unique starting point for diversifying chemical libraries, as the chloromethyl group can be displaced with various amines, alcohols, or thiols to generate a series of analogs for structure-activity relationship (SAR) studies [1].

Covalent Inhibitors and Activity-Based Probes

The electrophilic chloromethyl group can be designed to react with a catalytic cysteine or other nucleophilic residue in an enzyme active site. When conjugated to an appropriate recognition element (e.g., a peptide or small molecule ligand), 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole derivatives could serve as covalent inhibitors or activity-based probes for target identification and validation. The established reactivity profile of chloromethyl-triazoles in cysteine alkylation [1] provides a strong foundation for developing such targeted covalent probes.

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